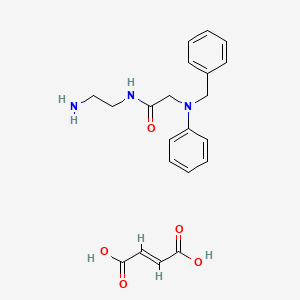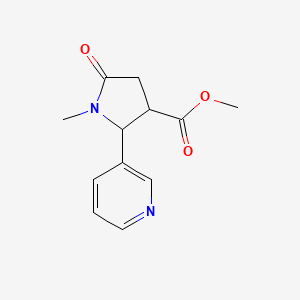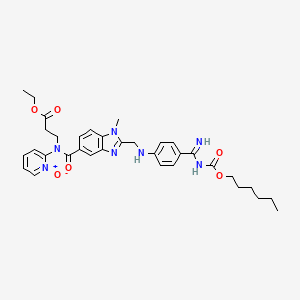
Dabigatran Etexilate N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dabigatran Etexilate N-Oxide is a derivative of Dabigatran Etexilate, which is an oral anticoagulant used to prevent and treat thromboembolic disorders. Dabigatran Etexilate is a prodrug that is converted to its active form, Dabigatran, in the body. This compound is a reference standard used in analytical studies and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Etexilate N-Oxide involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The process starts with the nitration of bromobenzene, followed by cyanation to introduce a cyano group. The Pinner reaction is then used to convert the cyano group to an imino ether, which is subsequently esterified. Reduction and alkylation steps are performed to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Dabigatran Etexilate N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include bromobenzene, nitrating agents, cyanating agents, and reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed: The major product formed from the synthesis of this compound is the N-oxide derivative of Dabigatran Etexilate. This compound is used as a reference standard in analytical studies and research .
Wissenschaftliche Forschungsanwendungen
Dabigatran Etexilate N-Oxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference standard in analytical studies to ensure the accuracy and reliability of analytical methods . In medicine, it is used to study the pharmacokinetics and pharmacodynamics of Dabigatran Etexilate and its metabolites . In industry, it is used in the development and validation of analytical methods for quality control and regulatory compliance .
Wirkmechanismus
Dabigatran Etexilate N-Oxide, like its parent compound Dabigatran Etexilate, exerts its effects by inhibiting thrombin, a serine protease involved in the coagulation cascade . Thrombin converts fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, this compound prevents the formation of blood clots and reduces the risk of thromboembolic events .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Dabigatran Etexilate N-Oxide include other direct thrombin inhibitors such as Argatroban, Bivalirudin, and Lepirudin . These compounds also inhibit thrombin and are used as anticoagulants.
Uniqueness: this compound is unique in its structure and mechanism of action compared to other direct thrombin inhibitors. It is a prodrug that is converted to its active form in the body, providing a predictable pharmacokinetic profile and reducing the need for regular monitoring . Additionally, its N-oxide derivative is used as a reference standard in analytical studies, making it valuable for research and quality control .
Eigenschaften
Molekularformel |
C34H41N7O6 |
|---|---|
Molekulargewicht |
643.7 g/mol |
IUPAC-Name |
ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate |
InChI |
InChI=1S/C34H41N7O6/c1-4-6-7-10-21-47-34(44)38-32(35)24-12-15-26(16-13-24)36-23-29-37-27-22-25(14-17-28(27)39(29)3)33(43)40(20-18-31(42)46-5-2)30-11-8-9-19-41(30)45/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,44) |
InChI-Schlüssel |
ODWAOSMOSLZPGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=[N+]4[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


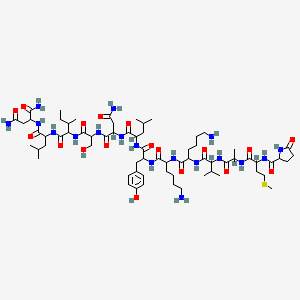
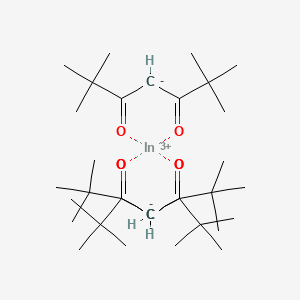
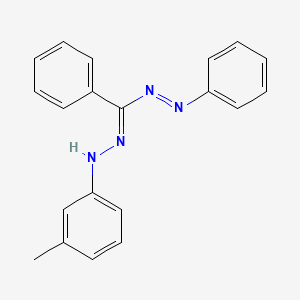


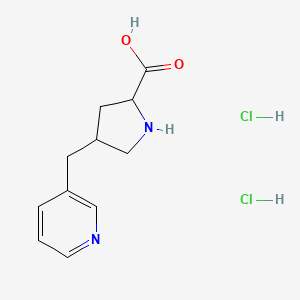

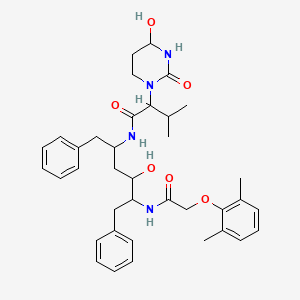

![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)

